molecular formula C10H10O3 B221989 2-Methyl-3-oxo-3-phenylpropanoic acid

2-Methyl-3-oxo-3-phenylpropanoic acid

Cat. No. B221989
M. Wt: 178.18 g/mol
InChI Key: VNCQTTDYACAVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-oxo-3-phenylpropanoic acid, also known as MOPP, is an organic compound that belongs to the class of aromatic ketones. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-3-phenylpropanoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. 2-Methyl-3-oxo-3-phenylpropanoic acid has been shown to inhibit the activity of various kinases, such as PI3K, Akt, and mTOR, which play critical roles in cell survival and proliferation. Additionally, 2-Methyl-3-oxo-3-phenylpropanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anticancer agent.
Biochemical and Physiological Effects:
2-Methyl-3-oxo-3-phenylpropanoic acid has been shown to have various biochemical and physiological effects on the body. It has been found to modulate the expression of various genes and proteins, including those involved in cell cycle regulation, apoptosis, and immune response. Additionally, 2-Methyl-3-oxo-3-phenylpropanoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress, indicating its potential for use in the treatment of inflammatory diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-3-oxo-3-phenylpropanoic acid in lab experiments is its availability and ease of synthesis. Additionally, 2-Methyl-3-oxo-3-phenylpropanoic acid has been extensively studied and has a well-established safety profile, making it a reliable and safe compound for use in scientific research. However, one limitation of using 2-Methyl-3-oxo-3-phenylpropanoic acid is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain applications. Additionally, 2-Methyl-3-oxo-3-phenylpropanoic acid may exhibit off-target effects in some experiments, requiring careful consideration and control of experimental conditions.

Future Directions

There are several potential future directions for the study and application of 2-Methyl-3-oxo-3-phenylpropanoic acid. One area of interest is the development of novel 2-Methyl-3-oxo-3-phenylpropanoic acid derivatives with improved efficacy and specificity for certain applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3-oxo-3-phenylpropanoic acid and its potential for use in gene therapy and drug development. Finally, the development of new delivery methods and formulations may improve the bioavailability and efficacy of 2-Methyl-3-oxo-3-phenylpropanoic acid in various applications.
Conclusion:
In conclusion, 2-Methyl-3-oxo-3-phenylpropanoic acid, or 2-Methyl-3-oxo-3-phenylpropanoic acid, is an organic compound with unique properties and potential applications in various scientific fields. Its synthesis method is relatively simple and efficient, and it has a well-established safety profile. 2-Methyl-3-oxo-3-phenylpropanoic acid has been extensively studied for its antitumor, anti-inflammatory, and antiviral properties, and its mechanism of action involves the inhibition of key enzymes and signaling pathways. While there are some limitations to using 2-Methyl-3-oxo-3-phenylpropanoic acid in lab experiments, there are several potential future directions for its study and application.

Synthesis Methods

2-Methyl-3-oxo-3-phenylpropanoic acid can be synthesized through the reaction of benzaldehyde with acetone in the presence of a strong base catalyst, such as sodium hydroxide. The resulting product is then oxidized using a mild oxidizing agent, such as potassium permanganate, to form 2-Methyl-3-oxo-3-phenylpropanoic acid. This synthesis method is relatively simple and efficient, making 2-Methyl-3-oxo-3-phenylpropanoic acid readily available for scientific research.

Scientific Research Applications

2-Methyl-3-oxo-3-phenylpropanoic acid has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for cancer treatment, autoimmune diseases, and viral infections. Additionally, 2-Methyl-3-oxo-3-phenylpropanoic acid has been shown to modulate the immune system, regulate gene expression, and inhibit cell growth and proliferation, indicating its potential for use in gene therapy and drug development.

properties

Product Name

2-Methyl-3-oxo-3-phenylpropanoic acid

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-methyl-3-oxo-3-phenylpropanoic acid

InChI

InChI=1S/C10H10O3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)

InChI Key

VNCQTTDYACAVDT-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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